molecular formula C12H9F2NO B8742408 (2-Fluoro-5-(2-fluoropyridin-3-yl)phenyl)methanol

(2-Fluoro-5-(2-fluoropyridin-3-yl)phenyl)methanol

Cat. No. B8742408
M. Wt: 221.20 g/mol
InChI Key: FKNGEMJDNRBZGD-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

(2-Fluoro-5-(2-fluoropyridin-3-yl)phenyl)methanol (2.54 g) was dissolved in dichloromethane (200 mL). Silica gel (30 mL) was added followed by pyridinium chlorochromate (5.31 g, 24.63 mmol). It was stirred at RT and monitored by TLC. Once the oxidation was complete the mixture was filtered through a pad of silica gel (10 mL) and washed with ethyl acetate. Evaporation under reduced pressure gave the desired 2-fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde (4.71 g, 21.49 mmol, 87% yield) as an off white solid. MS m/z=220.1 [M+H]+. Calculated for C12H7F2NO: 219.05.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[CH2:15][OH:16].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[CH:15]=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1C(=NC=CC1)F)CO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.31 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel (30 mL) was added
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica gel (10 mL)
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)C=1C(=NC=CC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.49 mmol
AMOUNT: MASS 4.71 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 187.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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